

Developing a Sandwich ELISA for the Detection of Intermedin B

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Intermedin B*

Cat. No.: *B1163468*

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Intermedin (IMD), also known as Adrenomedullin 2 (ADM2), is a peptide hormone belonging to the calcitonin gene-related peptide (CGRP) superfamily. It plays a crucial role in various physiological processes, including cardiovascular regulation, angiogenesis, and inflammatory responses. Accurate quantification of **Intermedin B** is essential for understanding its role in health and disease and for the development of novel therapeutics. This document provides a comprehensive guide to developing a sensitive and specific sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the detection of **Intermedin B** in biological samples.

Intermedin B exerts its biological effects by binding to receptor complexes composed of the calcitonin receptor-like receptor (CLR) and one of three receptor activity-modifying proteins (RAMPs). The specific RAMP determines the ligand specificity of the receptor complex. The primary signaling pathway activated by **Intermedin B** is the Gas-adenylyl cyclase-cAMP-PKA pathway. However, it can also activate other pathways, including the PI3K/Akt, ERK, and NF- κ B pathways, depending on the cell type and context.^[1]

Principle of the Assay

The sandwich ELISA is a highly specific and sensitive method for detecting an antigen. In this assay, a capture antibody specific for **Intermedin B** is coated onto the wells of a microplate.

The sample containing **Intermedin B** is then added to the wells, and the antigen is captured by the immobilized antibody. After washing away unbound material, a second, biotinylated detection antibody that recognizes a different epitope on the **Intermedin B** molecule is added. This creates a "sandwich" of capture antibody-antigen-detection antibody. Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody. Finally, a substrate solution is added, which is converted by HRP into a colored product. The intensity of the color is directly proportional to the concentration of **Intermedin B** in the sample.

Materials and Reagents

- High-binding 96-well microplates
- Recombinant Human **Intermedin B** standard
- Capture Antibody (unconjugated, specific for **Intermedin B**)
- Detection Antibody (biotinylated, specific for a different epitope of **Intermedin B**)
- Streptavidin-HRP conjugate
- Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Blocking Buffer (e.g., PBS with 1% BSA)
- Assay Diluent (e.g., PBS with 0.5% BSA and 0.05% Tween-20)
- TMB Substrate Solution
- Stop Solution (e.g., 2 N H₂SO₄)
- Microplate reader capable of measuring absorbance at 450 nm

Experimental Protocols

Antibody Pair Selection

The selection of a suitable antibody pair is critical for the development of a robust sandwich ELISA. The capture and detection antibodies must recognize two different, non-overlapping epitopes on the **Intermedin B** molecule.

Procedure:

- Obtain a panel of monoclonal or polyclonal antibodies raised against **Intermedin B**.
- Screen potential antibody pairs using a checkerboard titration method (see Protocol 2) to identify pairs that provide a high signal-to-noise ratio.
- Characterize the selected antibody pair for specificity by testing for cross-reactivity with related peptides such as Adrenomedullin, CGRP, and Amylin.

Checkerboard Titration for Antibody Concentration Optimization

This protocol is used to determine the optimal concentrations of the capture and detection antibodies.

Procedure:

- Coating with Capture Antibody:
 - Prepare serial dilutions of the capture antibody in Coating Buffer (e.g., 10, 5, 2.5, 1.25 $\mu\text{g/mL}$).
 - Coat a 96-well plate with 100 μL /well of each dilution, with each concentration in a different column.
 - Incubate overnight at 4°C.
 - Wash the plate three times with Wash Buffer.
- Blocking:
 - Add 200 μL /well of Blocking Buffer.

- Incubate for 2 hours at room temperature.
- Wash the plate three times with Wash Buffer.
- Antigen Incubation:
 - Add 100 μ L/well of a known high concentration of **Intermedin B** standard and a blank (Assay Diluent only) to each column.
 - Incubate for 2 hours at room temperature.
 - Wash the plate three times with Wash Buffer.
- Detection Antibody Incubation:
 - Prepare serial dilutions of the biotinylated detection antibody in Assay Diluent (e.g., 1:1000, 1:2000, 1:4000, 1:8000).
 - Add 100 μ L/well of each dilution to the rows of the plate.
 - Incubate for 1 hour at room temperature.
 - Wash the plate three times with Wash Buffer.
- Streptavidin-HRP and Substrate Incubation:
 - Add 100 μ L/well of Streptavidin-HRP conjugate at a pre-determined optimal dilution.
 - Incubate for 30 minutes at room temperature in the dark.
 - Wash the plate five times with Wash Buffer.
 - Add 100 μ L/well of TMB Substrate Solution.
 - Incubate for 15-20 minutes at room temperature in the dark.
- Stopping and Reading:
 - Add 50 μ L/well of Stop Solution.

- Read the absorbance at 450 nm.
- Data Analysis:
 - Analyze the data to identify the combination of capture and detection antibody concentrations that yields the highest signal for the antigen-containing wells and the lowest signal for the blank wells.

Standard ELISA Protocol

Procedure:

- Coating:
 - Dilute the capture antibody to its optimal concentration in Coating Buffer.
 - Add 100 µL/well to a 96-well plate.
 - Incubate overnight at 4°C.
- Washing and Blocking:
 - Wash the plate three times with 300 µL/well of Wash Buffer.
 - Add 200 µL/well of Blocking Buffer.
 - Incubate for 2 hours at room temperature.
- Standard and Sample Incubation:
 - Wash the plate three times with Wash Buffer.
 - Prepare serial dilutions of the **Intermedin B** standard in Assay Diluent.
 - Add 100 µL/well of standards and samples.
 - Incubate for 2 hours at room temperature.
- Detection Antibody Incubation:

- Wash the plate three times with Wash Buffer.
- Dilute the biotinylated detection antibody to its optimal concentration in Assay Diluent.
- Add 100 µL/well.
- Incubate for 1 hour at room temperature.
- Streptavidin-HRP Incubation:
 - Wash the plate three times with Wash Buffer.
 - Dilute the Streptavidin-HRP conjugate in Assay Diluent.
 - Add 100 µL/well.
 - Incubate for 30 minutes at room temperature in the dark.
- Substrate Development and Reading:
 - Wash the plate five times with Wash Buffer.
 - Add 100 µL/well of TMB Substrate Solution.
 - Incubate for 15-20 minutes at room temperature in the dark.
 - Add 50 µL/well of Stop Solution.
 - Read the absorbance at 450 nm within 30 minutes.

Data Presentation

Table 1: Example Checkerboard Titration Data (OD at 450 nm)

Capture Ab (µg/mL)	Detection Ab Dilution	High Standard (OD)	Blank (OD)	Signal-to-Noise
10	1:1000	2.850	0.150	19.0
10	1:2000	2.500	0.120	20.8
10	1:4000	2.100	0.100	21.0
5	1:1000	2.700	0.130	20.8
5	1:2000	2.650	0.100	26.5
5	1:4000	2.200	0.080	27.5
2.5	1:1000	2.400	0.110	21.8
2.5	1:2000	2.350	0.090	26.1
2.5	1:4000	1.900	0.070	27.1

This table presents hypothetical data to illustrate the outcome of a checkerboard titration. The optimal concentrations are those that give the highest signal-to-noise ratio (bolded).

Table 2: Typical Standard Curve Data

Standard Concentration (pg/mL)	OD at 450 nm (Mean)
20000	2.580
6667	1.750
2222	0.980
741	0.450
247	0.210
0	0.050

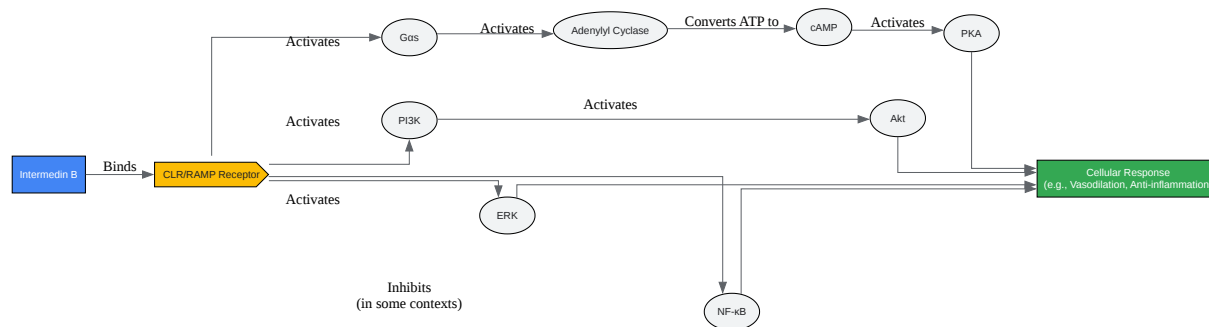
Data is representative of a typical standard curve for an Adrenomedullin 2 ELISA kit and should be generated for each assay.^[2]

Table 3: Expected Performance Characteristics

Parameter	Specification
Detection Range	246.9 - 20000 pg/mL[2][3]
Sensitivity	91.5 pg/mL[3][4]
Intra-Assay Precision	CV < 8%[5]
Inter-Assay Precision	CV < 10%[5]
Recovery	85-115%
Linearity of Dilution	80-120%
Specificity	No significant cross-reactivity with related peptides.

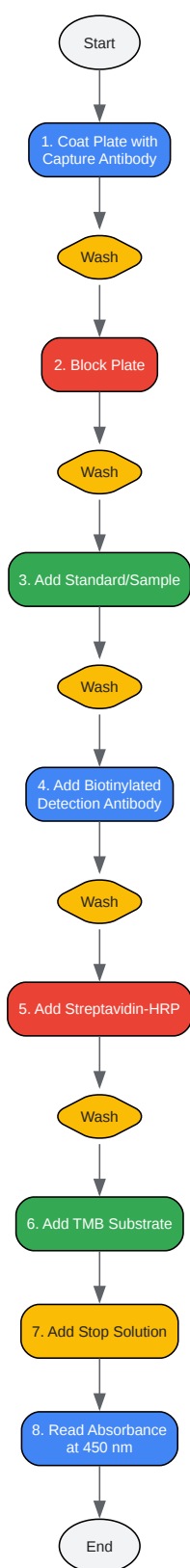
These values are based on commercially available Adrenomedullin 2 ELISA kits and represent target performance characteristics for a newly developed assay.[2][3][4][5]

Visualizations



[Click to download full resolution via product page](#)

Caption: **Intermedin B** Signaling Pathways



[Click to download full resolution via product page](#)

Caption: Sandwich ELISA Experimental Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cosmobiousa.com [cosmobiousa.com]
- 2. Human ADM2 ELISA kit | Plasma, Serum, Tissue Homogenate [antibodies-online.com]
- 3. Human Adrenomedullin 2 (ADM2) ELISA Kit | Medwell [medwellonline.net]
- 4. Human ADM2 (Adrenomedullin 2) ELISA Kit | ELK Biotechnology | Biomol.com [biomol.com]
- 5. mybiosource.com [mybiosource.com]
- To cite this document: BenchChem. [Developing a Sandwich ELISA for the Detection of Intermedin B]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1163468#developing-an-elisa-for-intermedin-b-detection]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com